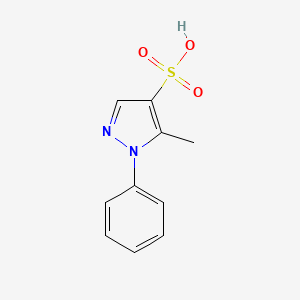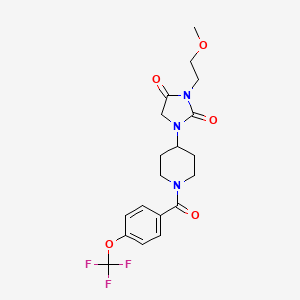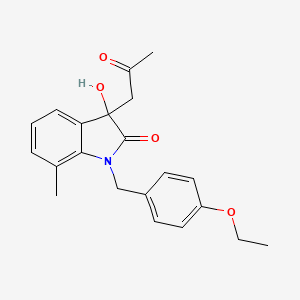![molecular formula C17H18FN5O3S B2436788 5-{[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one CAS No. 2380143-05-3](/img/structure/B2436788.png)
5-{[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one is a complex organic compound that features a combination of fluorinated pyrimidine, piperazine, sulfonyl, and indole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated pyrimidine derivative, followed by the introduction of the piperazine ring. The sulfonyl group is then added, and finally, the indole moiety is incorporated.
Fluorinated Pyrimidine Synthesis: The starting material, 5-fluoro-6-methylpyrimidin-4-ol, is synthesized through a series of reactions involving fluorination and methylation.
Piperazine Introduction: The fluorinated pyrimidine is then reacted with piperazine under controlled conditions to form the piperazine derivative.
Sulfonylation: The piperazine derivative undergoes sulfonylation using sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Indole Incorporation: The final step involves the reaction of the sulfonylated piperazine derivative with an indole precursor under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-{[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyrimidine ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the fluorine atom.
科学的研究の応用
5-{[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 5-{[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. The fluorinated pyrimidine and indole moieties play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 5-Fluoro-3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indole
- 5-Fluoro-6-methylpyrimidin-4-ol
- 1-(p-Fluorophenyl)piperazine
Uniqueness
5-{[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-2-one is unique due to its combination of fluorinated pyrimidine, piperazine, sulfonyl, and indole moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
5-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O3S/c1-11-16(18)17(20-10-19-11)22-4-6-23(7-5-22)27(25,26)13-2-3-14-12(8-13)9-15(24)21-14/h2-3,8,10H,4-7,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVMZDVALPUSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate](/img/structure/B2436712.png)

![[3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid](/img/structure/B2436714.png)

![N-(2,6-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2436717.png)
![N-[Cyano(cyclohexyl)methyl]quinoline-3-carboxamide](/img/structure/B2436718.png)
![2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2436722.png)
![4-(2-methyloxazol-4-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2436723.png)

![3-{7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2436727.png)
